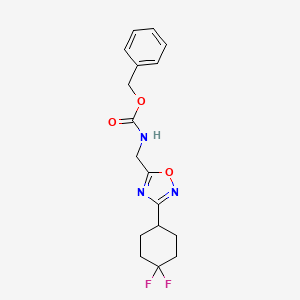

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Description

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic carbamate derivative featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group. This compound’s structure combines the metabolic stability imparted by fluorine atoms with the heterocyclic rigidity of the oxadiazole ring, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

benzyl N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3/c18-17(19)8-6-13(7-9-17)15-21-14(25-22-15)10-20-16(23)24-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJCQEWXZBKNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C${17}$H${20}$F${2}$N${2}$O$_{3}$. Its structure includes a benzyl group , a carbamate functional group , and a 1,2,4-oxadiazole moiety . The presence of two fluorine atoms in the difluorocyclohexyl group enhances its lipophilicity and may contribute to its biological activity.

The oxadiazole ring is known for its ability to participate in various interactions such as hydrogen bonding and π-π stacking, which are crucial for biological activity. Compounds containing oxadiazole derivatives have been reported to exhibit a wide range of biological activities including:

- Antibacterial : Targeting bacterial division proteins like FtsZ.

- Antifungal : Inhibiting fungal growth in various species.

- Anticancer : Showing potential in inhibiting tumor growth through various pathways.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- A study highlighted that certain 1,3,4-oxadiazol derivatives demonstrated superior antibacterial activity against multidrug-resistant strains such as MRSA and VRSA compared to standard antibiotics like ciprofloxacin and linezolid .

Antifungal Activity

The antifungal potential of oxadiazole derivatives has been extensively studied. In one study involving 28 benzamide derivatives containing the 1,2,4-oxadiazole moiety:

- Compounds showed high efficacy against Botrytis cinerea, with some exhibiting better fungicidal activity than the commercial fungicide pyraclostrobin .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored. Specific compounds have been designed to inhibit cancer cell proliferation through various mechanisms including:

Case Studies

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has shown promising results against various bacterial strains. The presence of the difluorocyclohexyl group enhances its lipophilicity, which may improve membrane penetration and bioactivity against pathogens .

Anticancer Properties

Studies suggest that benzyl carbamates can act as effective anticancer agents. The incorporation of the oxadiazole ring in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary in vitro assays have demonstrated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer therapeutic .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases .

Material Science

Polymer Synthesis

The chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its unique properties can enhance the thermal stability and mechanical strength of polymers. This application is particularly relevant in developing advanced materials for electronics and coatings .

Fluorescent Materials

Due to its distinct electronic properties, this compound has potential applications in creating fluorescent materials. The oxadiazole unit is known for its ability to emit light upon excitation, making it suitable for applications in optoelectronics and photonics .

Agricultural Research

Pesticide Development

The compound's biological activity positions it as a candidate for developing new pesticides. Its efficacy against certain pests can be attributed to its ability to disrupt metabolic processes within target organisms. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

-

Antimicrobial Efficacy Study

- A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics.

-

Polymer Enhancement Research

- An investigation into the use of this compound as a monomer revealed that polymers synthesized with it exhibited enhanced thermal stability and mechanical properties compared to control samples without the compound.

-

Pesticidal Activity Assessment

- Field trials conducted on crops treated with formulations containing this compound showed a reduction in pest populations by over 60%, indicating its potential as an effective pesticide.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the carbamate and oxadiazole functional groups.

Conditions and Products

-

Acidic Hydrolysis : Under aqueous acidic conditions (e.g., HCl or H₂SO₄), the carbamate group undergoes cleavage, yielding benzyl alcohol and a urea derivative. The oxadiazole ring remains intact under mild conditions but may degrade under prolonged exposure.

-

Basic Hydrolysis : In alkaline media (e.g., NaOH), the carbamate hydrolyzes to form a primary amine and release benzyl alcohol. The oxadiazole ring is stable under moderate basicity but may fragment at elevated temperatures .

Key Data

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acidic Hydrolysis | 1M HCl, 60°C, 4h | Benzyl alcohol + Urea derivative |

| Basic Hydrolysis | 1M NaOH, 25°C, 2h | Benzyl alcohol + 5-(aminomethyl)-3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole |

Hydrogenolysis of the Benzyl Group

The benzyl carbamate moiety is susceptible to catalytic hydrogenolysis.

Reagents and Outcomes

-

Catalytic Hydrogenation : Using H₂ and Pd/C (10% w/w) in ethanol at 25°C, the benzyl group is selectively removed, yielding a primary amine without affecting the oxadiazole or difluorocyclohexyl groups.

-

Applications : This reaction is critical for generating intermediates for further functionalization, such as peptide coupling or alkylation .

Nucleophilic Substitution at the Methyl Carbamate Site

The methylene group adjacent to the carbamate acts as a nucleophilic site.

Reaction Schemes

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces N-acylated products, enhancing lipophilicity for pharmacological studies .

Representative Conditions

| Reaction Type | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF | 82 |

| Acylation | Acetyl chloride, NEt₃ | DCM | 75 |

Cycloaddition Involving the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in dipolar cycloaddition reactions.

Notable Example

-

With Nitrile Oxides : Under thermal conditions (80°C, toluene), the oxadiazole reacts with nitrile oxides to form fused bicyclic structures. This reaction exploits the electron-deficient nature of the oxadiazole ring.

Stability Under Varied Conditions

The compound’s stability influences its handling and application:

-

pH Stability : Stable in neutral buffers (pH 6–8) for >24h but degrades rapidly in strongly acidic (pH <2) or basic (pH >10) media .

-

Thermal Stability : Decomposes at temperatures >150°C, with the oxadiazole ring fragmenting above 200°C.

Comparative Reactivity with Analogues

Reactivity contrasts with structurally related carbamates:

The difluorocyclohexyl group slightly accelerates hydrolysis compared to methyl-substituted analogues due to electron-withdrawing effects .

Comparison with Similar Compounds

Research Implications and Gaps

- Fluorine substitution improves pharmacokinetics but may complicate synthesis due to steric and electronic effects.

- Contradictions : highlights furyl-based carbamates as synthetically accessible but less stable than oxadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the key structural features influencing the biological activity of Benzyl ((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate?

- Methodological Insight : The compound's activity is influenced by three critical moieties:

4,4-Difluorocyclohexyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

1,2,4-Oxadiazole ring : Acts as a bioisostere for ester or amide groups, contributing to hydrogen bonding and π-π interactions with biological targets .

Benzyl carbamate : Modulates solubility and serves as a prodrug moiety, enabling controlled release of active metabolites .

- Experimental Validation : Compare analogs lacking these groups in enzyme inhibition assays (e.g., kinase or protease panels) to isolate their contributions .

Q. What synthetic strategies are used to construct the 1,2,4-oxadiazole core in this compound?

- Methodological Insight : The oxadiazole ring is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or anhydrides). For example:

React 4,4-difluorocyclohexanecarboxylic acid with hydroxylamine to form the amidoxime intermediate.

Cyclize with a benzyl-protected carbamate-bearing alkyl halide under microwave-assisted conditions (100–120°C, 1–2 hours) .

- Quality Control : Confirm regioselectivity using -NMR and -NMR, ensuring the oxadiazole forms at the 3-position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Methodological Insight :

Systematic Substitution : Replace the 4,4-difluorocyclohexyl group with other fluorinated or non-fluorinated cycloalkyl groups to assess effects on metabolic stability .

Carbamate Modifications : Test tert-butyl, p-nitrobenzyl, or propargyl carbamates to evaluate hydrolysis rates and bioavailability .

Oxadiazole Bioisosteres : Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to compare target affinity .

- Data Analysis : Use in vitro microsomal stability assays and molecular docking to correlate structural changes with ADME properties .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Insight : Discrepancies often arise from:

Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across labs. For example, use HEK293 cells for consistent receptor-binding studies .

Compound Purity : Verify purity (>95%) via HPLC and LC-MS, as impurities (e.g., unreacted intermediates) may skew activity .

Structural Confirmation : Cross-validate using -NMR to confirm the presence of the difluorocyclohexyl group, which is critical for activity .

Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

- Methodological Insight :

Hydrolytic Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free amine from carbamate cleavage) .

Photostability : Expose to UV light (320–400 nm) and analyze degradation pathways using high-resolution mass spectrometry (HRMS) .

Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.